7-Bromonaphthalene-1-sulfonic acid 7-Bromonaphthalene-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 23116-37-2
VCID: VC20486050
InChI: InChI=1S/C10H7BrO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,(H,12,13,14)
SMILES:
Molecular Formula: C10H7BrO3S
Molecular Weight: 287.13 g/mol

7-Bromonaphthalene-1-sulfonic acid

CAS No.: 23116-37-2

Cat. No.: VC20486050

Molecular Formula: C10H7BrO3S

Molecular Weight: 287.13 g/mol

* For research use only. Not for human or veterinary use.

7-Bromonaphthalene-1-sulfonic acid - 23116-37-2

Specification

CAS No. 23116-37-2
Molecular Formula C10H7BrO3S
Molecular Weight 287.13 g/mol
IUPAC Name 7-bromonaphthalene-1-sulfonic acid
Standard InChI InChI=1S/C10H7BrO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,(H,12,13,14)
Standard InChI Key YQCCVZORVKNEPN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)Br)C(=C1)S(=O)(=O)O

Introduction

7-Bromonaphthalene-1-sulfonic acid is an aromatic compound characterized by a naphthalene ring substituted with a bromine atom at the 7-position and a sulfonic acid group (-SO₃H) at the 1-position. Its molecular formula is C₁₁H₉BrO₃S, and it has a molecular weight of approximately 299.16 g/mol. This compound is notable for its dual functionality, combining the electrophilic properties of bromine with the polar characteristics of the sulfonic acid group, which enhances its reactivity and solubility in polar solvents.

Synthesis of 7-Bromonaphthalene-1-sulfonic acid

The synthesis of 7-bromonaphthalene-1-sulfonic acid typically involves two main steps. The first step involves the bromination of naphthalene to form 7-bromonaphthalene, followed by the sulfonation of this intermediate to introduce the sulfonic acid group. In industrial settings, continuous flow processes may be employed to optimize yield and purity.

Applications and Reactivity

7-Bromonaphthalene-1-sulfonic acid finds utility in several areas, particularly in organic synthesis and biological research. Its dual functional groups enable it to participate in complex reaction mechanisms, enhancing its utility as a reagent in organic synthesis. Interaction studies involving this compound typically focus on its reactivity with nucleophiles and electrophiles.

Structural Similarities and Differences

Several compounds share structural similarities with 7-bromonaphthalene-1-sulfonic acid, including:

Compound NameKey FeaturesUnique Aspects
1-BromonaphthaleneLacks the sulfonic acid group; less polarLess reactive due to absence of sulfonate group
Naphthalene-1-sulfonic acidContains only the sulfonic acid groupMore polar but lacks halogen functionality
7-Chloronaphthalene-1-sulfonic acidChlorine instead of bromine; different reactivitySimilar structure but different electrophilic properties
5-Bromonaphthalene-1-sulfonic acidBromine at the 5-position; different regioselectivityAltered reactivity profile compared to the 7-position
4-Bromonaphthalene-1-sulfonic acidBromine at the 4-position; distinct interaction patternsDifferent substitution patterns than the 7-position

Research Findings and Applications

The unique combination of bromine and sulfonic acid functionalities in 7-bromonaphthalene-1-sulfonic acid makes it valuable for applications in organic synthesis and scientific research. It facilitates the synthesis of various substituted naphthalene derivatives and sulfonate esters, contributing to its versatility as an intermediate in chemical transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator